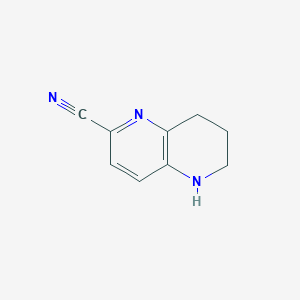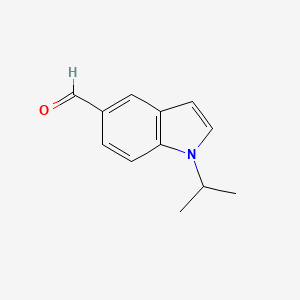![molecular formula C13H18F3NO B1388743 4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline CAS No. 946775-64-0](/img/structure/B1388743.png)
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline
Descripción general
Descripción
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₃H₁₈F₃NO and a molecular weight of 261.28 g/mol . This compound belongs to the aniline family and is characterized by the presence of a trifluoromethyl group and a 2-methylpentyl ether substituent on the aniline ring . It is a colorless to yellowish liquid and is used in various industries, including pharmaceuticals, agrochemicals, and dyes.
Métodos De Preparación
The synthesis of 4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 2-methylpentanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of dyes and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-[(2-Methylbutyl)oxy]-3-(trifluoromethyl)aniline: Similar structure but with a different alkyl chain length.
4-[(2-Methylpentyl)oxy]-3-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-(2-methylpentoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-3-4-9(2)8-18-12-6-5-10(17)7-11(12)13(14,15)16/h5-7,9H,3-4,8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONLHIDNGQCQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


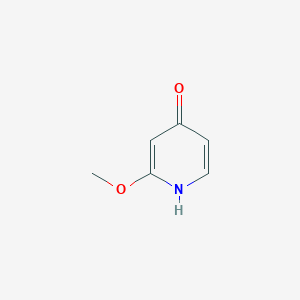


![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)
![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)
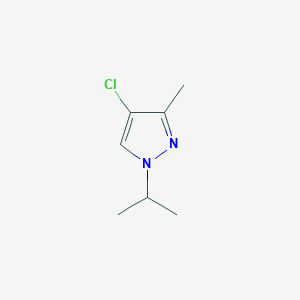
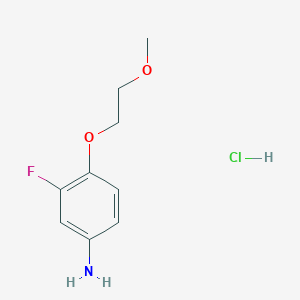
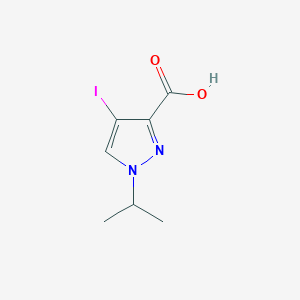
![5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1388679.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)
